molecular formula C17H21FN4O2 B2658113 N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide CAS No. 2310157-83-4

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide

Cat. No. B2658113
CAS RN: 2310157-83-4
M. Wt: 332.379
InChI Key: OZLLQRSEVVJLIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H21FN4O2. It contains a cyclopropyl group, a fluorophenyl group, and a triazolone group attached to an ethylisobutyramide group.


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 171–177°C . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study describes an orally active, water-soluble neurokinin-1 receptor antagonist that shows potential for clinical administration due to its high affinity and effective pre-clinical tests for emesis and depression. This compound's synthesis and properties suggest a focus on therapeutic applications in treating nausea and depression, emphasizing the chemical's role in receptor inhibition (Harrison et al., 2001).

Acetylcholinesterase Inhibition

Another research effort developed a bioanalytical method for quantifying a novel molecule with potent acetylcholinesterase inhibition, indicating its relevance in drug development and therapeutic applications, particularly in conditions such as Alzheimer's disease. This study highlights the importance of analytical methods in characterizing and developing compounds for neurological applications (Nemani et al., 2018).

Metal–Organic Frameworks for Sensing

Research into lanthanide metal–organic frameworks based on triazole-containing ligands demonstrates applications in luminescence sensing of metal ions and nitroaromatic compounds. These frameworks' ability to selectively detect specific substances indicates their potential in environmental monitoring and safety applications (Wang et al., 2016).

Ring-Chain Isomerism in Organic Synthesis

The study of ring-chain isomerism in certain ethyl carboxylates explores the dynamic equilibrium between cyclic and acyclic forms, shedding light on reaction mechanisms and synthetic strategies in organic chemistry. Such research contributes to understanding molecular behavior and designing novel synthetic routes for complex molecules (Pryadeina et al., 2008).

properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11(2)16(23)19-9-10-21-17(24)22(14-7-8-14)15(20-21)12-3-5-13(18)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLLQRSEVVJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide

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